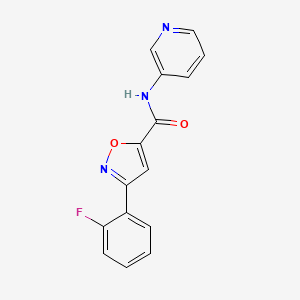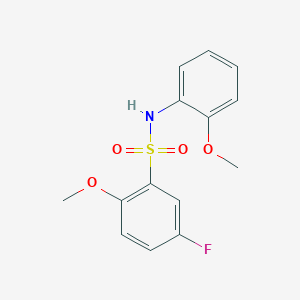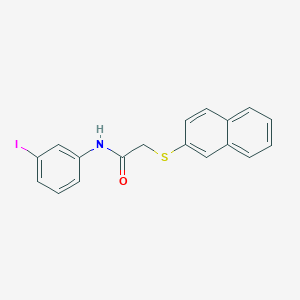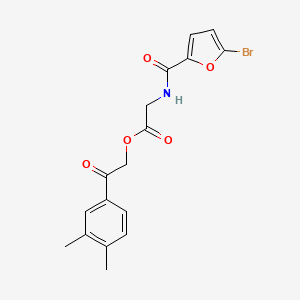
3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide
描述
3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. FIPI is a selective inhibitor of phospholipase D (PLD), an enzyme that plays a critical role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
科学研究应用
3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. PLD has been implicated in the pathogenesis of these diseases, making it an attractive target for drug development. This compound has been shown to inhibit PLD activity in vitro and in vivo, leading to a reduction in tumor growth, neuroinflammation, and cardiac hypertrophy.
作用机制
3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide inhibits PLD activity by binding to the catalytic domain of the enzyme, preventing its interaction with its substrate, phosphatidylcholine. This results in a decrease in the production of phosphatidic acid, a signaling molecule that regulates various cellular processes. The inhibition of PLD activity by this compound has been shown to affect membrane trafficking, cell proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion, leading to a reduction in tumor growth. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and oxidative stress, leading to a preservation of neuronal function. In cardiovascular diseases, this compound has been shown to reduce cardiac hypertrophy and fibrosis, leading to an improvement in cardiac function.
实验室实验的优点和局限性
3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it an attractive target for medicinal chemists. It has been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery. However, this compound also has limitations. It is a selective inhibitor of PLD, and its effects on other enzymes and signaling pathways are not well understood. Additionally, its pharmacokinetic properties, such as its stability and bioavailability, need to be further investigated.
未来方向
There are several future directions for the study of 3-(2-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide. One direction is the development of more potent and selective PLD inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other enzymes and signaling pathways. Additionally, the pharmacokinetic properties of this compound need to be further investigated to determine its potential as a therapeutic agent. Finally, the in vivo efficacy of this compound needs to be further studied in animal models of various diseases to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of PLD, and its effects on various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, have been extensively studied. The synthesis of this compound is relatively simple, making it an attractive target for medicinal chemists. However, its pharmacokinetic properties and effects on other enzymes and signaling pathways need to be further investigated. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-pyridin-3-yl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-12-6-2-1-5-11(12)13-8-14(21-19-13)15(20)18-10-4-3-7-17-9-10/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRAMQXWXSFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NC3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4688244.png)


![5-[(2,4-dichlorophenoxy)methyl]-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide](/img/structure/B4688258.png)
![2-(4-{[4-(dimethylamino)phenyl]carbonothioyl}-1-piperazinyl)ethanol](/img/structure/B4688261.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4688267.png)
![methyl N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,4-dichlorophenyl)imidothiocarbamate](/img/structure/B4688277.png)
![methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4688284.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B4688291.png)
![(1-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}-2-methylbutyl)amine hydrochloride](/img/structure/B4688295.png)

![2-{2-[8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4688313.png)
![N-(4-isopropylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4688316.png)